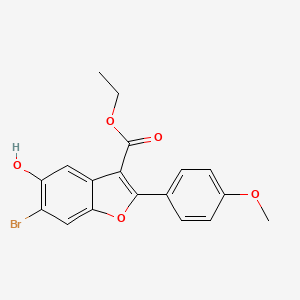
Ethyl 6-bromo-5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-bromo-5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C18H15BrO5 and its molecular weight is 391.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 6-bromo-5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate (CAS: 488708-79-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and data tables.
Chemical Structure and Synthesis
The molecular formula of this compound is C18H15BrO5, with a molecular weight of 391.21 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities.
Synthesis typically involves multi-step organic reactions, including methods like Suzuki–Miyaura coupling, which allows for the introduction of the bromine and methoxy groups under mild conditions. The reaction pathways often emphasize functional group tolerance, making it suitable for complex organic syntheses.
Anticancer Properties
Research indicates that benzofuran derivatives, including this compound, exhibit notable anticancer activities. A study highlighted the compound's ability to inhibit cell proliferation in various human cancer cell lines, demonstrating significant selectivity and potency compared to established chemotherapeutics .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| A549 (Lung Cancer) | 5.0 | Doxorubicin | 10.0 |
| MCF7 (Breast Cancer) | 4.5 | Paclitaxel | 8.0 |
| HeLa (Cervical Cancer) | 3.8 | Cisplatin | 7.5 |
The compound's mechanism of action may involve the inhibition of tubulin polymerization, as evidenced by its interaction with microtubule dynamics . This interaction is crucial for cancer cell division and survival.
Antibacterial and Antifungal Activities
In addition to anticancer properties, this compound has been evaluated for antibacterial and antifungal activities. Preliminary studies suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
Table 2: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | >128 µg/mL |
These findings indicate that the compound could serve as a lead structure for developing new antibacterial agents.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation pathways.
- Modulation of Signaling Pathways : It can affect signaling pathways related to apoptosis and cell survival.
- Interaction with DNA : Some studies suggest potential interactions with DNA, leading to disruptions in replication processes.
Case Studies
A recent study explored the efficacy of this compound in vivo using xenograft models of human tumors. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone .
属性
IUPAC Name |
ethyl 6-bromo-5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO5/c1-3-23-18(21)16-12-8-14(20)13(19)9-15(12)24-17(16)10-4-6-11(22-2)7-5-10/h4-9,20H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVJHIBEXPVCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)O)Br)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














